molecular formula C13H23NO4 B8751348 Tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Tert-butyl 4-hydroxy-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B8751348
M. Wt: 257.33 g/mol
InChI Key: NINPBWKLSQKRJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393858B2

Procedure details

4-Hydroxy-2-oxa-8-aza-spiro[4.5]decane-8-carboxylic acid 1,1-dimethylethyl ester (Description 7; 0.86 g, 3.3 mmol) was stirred overnight in 2M ethereal hydrogen chloride. The mixture was filtered and the solid dried to give the title compound (0.5 g, 77%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
CC(OC([N:8]1[CH2:18][CH2:17][C:11]2([CH2:15][O:14][CH2:13][CH:12]2[OH:16])[CH2:10][CH2:9]1)=O)(C)C.[ClH:19]>>[ClH:19].[CH2:15]1[C:11]2([CH2:17][CH2:18][NH:8][CH2:9][CH2:10]2)[CH:12]([OH:16])[CH2:13][O:14]1 |f:2.3|

Inputs

Step One
Name
Quantity
0.86 g
Type
reactant
Smiles
CC(C)(C)OC(=O)N1CCC2(C(COC2)O)CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solid dried

Outcomes

Product
Name
Type
product
Smiles
Cl.C1OCC(C12CCNCC2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.